molecular formula C21H32N2O5S B3325393 Danavorexton CAS No. 2114324-48-8

Danavorexton

Cat. No. B3325393
M. Wt: 424.6 g/mol
InChI Key: UXZAJSZFFARTEI-GUMHCPJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Danavorexton, also known as TAK-925, is a selective orexin 2 receptor agonist . It is a small-molecule compound that is administered intravenously . The compound was found to dose-dependently produce wakefulness to a similar degree as modafinil in a phase 1 clinical trial . As of March 2021, Danavorexton is under development for the treatment of narcolepsy, idiopathic hypersomnia, and sleep apnea .


Molecular Structure Analysis

Danavorexton has a molecular formula of C21H32N2O5S and a molar mass of 424.56 g·mol−1 . Its IUPAC name is methyl (2R,3S)-3-methanesulfonamido-2-({[(1s,4s)-4-phenylcyclohexyl]oxy}methyl)piperidine-1-carboxylate .


Physical And Chemical Properties Analysis

Danavorexton is a synthetic organic compound . Its physical and chemical properties specific to melting point, boiling point, solubility, etc., are not detailed in the sources I found.

Scientific Research Applications

Orexin 2 Receptor Agonist for Narcolepsy and Hypersomnia

Danavorexton, a small-molecule orexin-2 receptor agonist, shows significant promise in treating sleep disorders like idiopathic hypersomnia and narcolepsy. A study by Mignot et al. (2023) demonstrated that a single infusion of danavorexton improved subjective and objective excessive daytime sleepiness in people with idiopathic hypersomnia without serious treatment-emergent adverse events. This indicates the potential of orexin-2 receptor agonists as effective treatments for idiopathic hypersomnia (Mignot et al., 2023).

Another study by Evans et al. (2022) expanded the application of danavorexton to narcolepsy. Their research, which included preclinical mouse studies and human clinical studies, showed that danavorexton improved the narcolepsy phenotype in both mouse models and human patients. The study also observed improvements in excessive daytime sleepiness in individuals with narcolepsy type 2, suggesting that OX2R-selective agonists like danavorexton could be beneficial for various sleep disorders (Evans et al., 2022).

Future Directions

As of March 2021, Danavorexton is under development for the treatment of narcolepsy, idiopathic hypersomnia, and sleep apnea . It is currently in Phase II for Obstructive Sleep Apnea . According to GlobalData, Phase II drugs for Obstructive Sleep Apnea have a 25% phase transition success rate (PTSR) indication benchmark for progressing into Phase III .

Relevant Papers

  • "Safety and pharmacodynamics of a single infusion of danavorexton in adults with idiopathic hypersomnia"
  • "Orexin 2 receptor-selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients"

properties

IUPAC Name

methyl (2R,3S)-3-(methanesulfonamido)-2-[(4-phenylcyclohexyl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5S/c1-27-21(24)23-14-6-9-19(22-29(2,25)26)20(23)15-28-18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,17-20,22H,6,9-15H2,1-2H3/t17?,18?,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZAJSZFFARTEI-GUMHCPJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC(C1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1CCC[C@@H]([C@@H]1COC2CCC(CC2)C3=CC=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336757
Record name Danavorexton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Danavorexton

CAS RN

2114324-48-8
Record name Danavorexton
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2114324488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Danavorexton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DANAVOREXTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QMD83K4YN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Danavorexton
Reactant of Route 2
Reactant of Route 2
Danavorexton
Reactant of Route 3
Reactant of Route 3
Danavorexton
Reactant of Route 4
Reactant of Route 4
Danavorexton
Reactant of Route 5
Danavorexton
Reactant of Route 6
Reactant of Route 6
Danavorexton

Citations

For This Compound
54
Citations
R Evans, H Kimura, R Alexander… - Proceedings of the …, 2022 - National Acad Sciences
… , danavorexton reduced sleep/wakefulness fragmentation and cataplexy-like episodes during the active phase. In humans, danavorexton … In individuals with NT1, danavorexton dose-…
Number of citations: 33 www.pnas.org
R Evans, H Kimura, M Nakashima… - Journal of Sleep …, 2023 - Wiley Online Library
… Here, we report wakepromoting effects of danavorexton in non-… administration of danavorexton significantly increased … infusion of danavorexton 44mg and danavorexton 112mg showed …
Number of citations: 5 onlinelibrary.wiley.com
T Ishikawa, H Hara, A Kawano, H Kimura - … Biochemistry and Behavior, 2022 - Elsevier
… of danavorexton as a therapeutic … danavorexton including binding kinetics and activation mode of endogenous OX2R. We also present in vivo pharmacological profiles of danavorexton …
Number of citations: 11 www.sciencedirect.com
E Mignot, RK Bogan, H Emsellem, N Foldvary-Schaefer… - Sleep, 2023 - academic.oup.com
Study objectives Idiopathic hypersomnia (IH) is a chronic disorder characterized by excessive daytime sleepiness unexplained by another disorder or drug/medication use. Although the …
Number of citations: 4 academic.oup.com
RK Bogan, JP Maynard, R Neuwirth, H Faessel… - Sleep Medicine, 2023 - Elsevier
… Danavorexton has also been shown to maintain and improve wakefulness in … with danavorexton in patients with OSA. The aims of this study were to evaluate the safety of …
Number of citations: 3 www.sciencedirect.com
R Nirogi, V Benade, R Abraham, JB Thentu, S Petlu… - Sleep, 2023 - academic.oup.com
… Methods: OX2R-selective agonists danavorexton (TAK-925) and OX-201 (a tool compound with longer plasma half-life than danavorexton in rodents) were used. OX2R and OX1R …
Number of citations: 1 academic.oup.com
T Ishikawa, E Kurimoto, AA Joyal, TE Scammell - Sleep, 2023 - academic.oup.com
… Methods: OX2R-selective agonists danavorexton (TAK-925) and OX-201 (a tool compound with longer plasma half-life than danavorexton in rodents) were used. Arousal effects were …
Number of citations: 0 academic.oup.com
T Ishikawa, H Hara, A Kawano, K Tohyama… - … of Pharmacology and …, 2023 - ASPET
… Preclinical evaluation of danavorexton supported progression to clinical studies with an intravenous formulation. In a phase I study, danavorexton (intravenous infusion) significantly …
Number of citations: 4 jpet.aspetjournals.org
I Arnulf, JB Maranci - Sleep, 2023 - academic.oup.com
… Here danavorexton was tested in 28 participants with IH from USA and Japan, during a … study using a single day IV infusion of danavorexton. The trial was conducted during the highest …
Number of citations: 1 academic.oup.com
M van Lemmen, R van der Schrier… - Expert Opinion on …, 2023 - Taylor & Francis
… highly selective OX2R agonist danavorexton to reduce remifentanil-… by danavorexton through increases in tidal volume and respiratory rate. The effect was sustained after danavorexton …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.